1,4,6,8-Tetrachlorodibenzofuran

Description

BenchChem offers high-quality 1,4,6,8-Tetrachlorodibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,6,8-Tetrachlorodibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,4,6,8-tetrachlorodibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOBVPNETFRJED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60232087 |

Source

|

| Record name | 1,4,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82911-58-8 |

Source

|

| Record name | 1,4,6,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60232087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,6,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AP9359I9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 1,4,6,8-Tetrachlorodibenzofuran (1,4,6,8-TCDF)

Introduction: Understanding the Landscape of Chlorinated Dibenzofurans

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that have garnered significant attention from the scientific community due to their widespread environmental presence and potential for toxicological effects. These compounds are not produced commercially but are formed as unintentional byproducts in a variety of industrial and combustion processes. The dibenzofuran structure can have chlorine atoms at positions 1 through 4 and 6 through 9, leading to 135 different congeners. The toxicity of these congeners varies significantly based on the number and position of the chlorine atoms. This guide provides a detailed technical overview of a specific congener, 1,4,6,8-tetrachlorodibenzofuran (1,4,6,8-TCDF), focusing on its chemical structure, physicochemical properties, toxicological implications, and analytical methodologies for its detection.

I. Chemical Structure and Identification

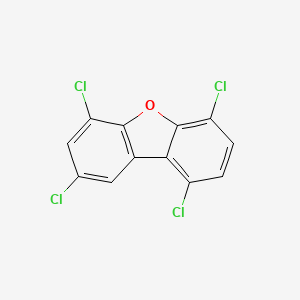

1,4,6,8-Tetrachlorodibenzofuran is a heterocyclic organic compound with the molecular formula C₁₂H₄Cl₄O. Its structure consists of a central furan ring fused with two benzene rings, with chlorine atoms substituted at the 1, 4, 6, and 8 positions.

Key Identifiers:

-

IUPAC Name: 1,4,6,8-tetrachlorodibenzofuran[1]

-

Molecular Formula: C₁₂H₄Cl₄O[1]

-

Molecular Weight: Approximately 306.0 g/mol [1]

-

Synonyms: 1,4,6,8-TCDF

Molecular Structure Diagram

The 2D chemical structure of 1,4,6,8-TCDF is depicted below. The numbering of the carbon atoms in the dibenzofuran ring system is critical for identifying the specific isomer.

Caption: 2D structure of 1,4,6,8-tetrachlorodibenzofuran.

II. Physicochemical Properties

For comparative purposes, the table below includes data for the well-studied 2,3,7,8-TCDF and another non-2,3,7,8-substituted isomer, 1,3,6,8-TCDF.

| Property | 2,3,7,8-TCDF | 1,3,6,8-TCDF | 1,4,6,8-TCDF |

| Molecular Weight ( g/mol ) | 305.97[2] | 305.97 | ~306.0[1] |

| Melting Point (°C) | 227[3] | -93[4] | Data not available |

| Boiling Point (°C) | 440.46 (estimated)[5] | 110.6[4] | Data not available |

| Water Solubility | 6.92 x 10⁻⁷ mg/mL at 26°C[3] | Data not available | Expected to be very low |

| Log Kow (Octanol-Water Partition Coefficient) | 6.5 (estimated) | Data not available | Expected to be high |

| Vapor Pressure | Very low | Data not available | Expected to be very low |

Note: The provided data for 2,3,7,8-TCDF and 1,3,6,8-TCDF are for comparative illustration only and should not be considered representative of 1,4,6,8-TCDF. The significant differences in melting and boiling points between these two isomers highlight the strong influence of chlorine substitution patterns on the physical properties of these molecules.

III. Formation and Synthesis

Environmental Formation

1,4,6,8-TCDF, like other PCDFs, is not intentionally manufactured for commercial purposes.[3] It is primarily formed as an unintentional byproduct of various industrial and thermal processes, including:

-

Incineration: The combustion of municipal and industrial waste, particularly materials containing chlorine, can lead to the formation of PCDFs.[3]

-

Chemical Manufacturing: It can be generated as a contaminant in the production of chlorinated chemicals, such as certain pesticides and polychlorinated biphenyls (PCBs).[3]

-

Pulp and Paper Industry: The use of chlorine for bleaching pulp was historically a significant source of PCDF emissions.[3]

-

Metal Recycling: The heating of metals, especially in the presence of chlorine-containing materials like PVC-coated wires, can produce PCDFs.[3]

The formation generally occurs through de novo synthesis on fly ash particles or from precursor compounds like chlorophenols and chlorobenzenes at elevated temperatures.[3]

Laboratory Synthesis

While not commercially produced, individual PCDF congeners, including tetrachlorodibenzofurans, are synthesized in laboratory settings for use as analytical standards and in toxicological research.[6][7] Common synthetic routes involve the cyclization of diaryl ethers or the reaction of chlorophenols. For instance, a general approach for synthesizing tetrachlorodibenzofurans involves the reaction of tetrachloro-o-benzoquinone with benzene.[8] Specific, detailed protocols for the synthesis of the 1,4,6,8-isomer would require a dedicated literature search of synthetic organic chemistry journals.

IV. Toxicological Profile

The toxicity of PCDFs is largely determined by the substitution pattern of the chlorine atoms. Congeners with chlorine atoms at the 2, 3, 7, and 8 positions are considered the most toxic due to their ability to bind with high affinity to the Aryl Hydrocarbon Receptor (AhR).

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism of toxicity for 1,4,6,8-TCDF and other dioxin-like compounds is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells.[9]

The canonical AhR signaling pathway proceeds as follows:

-

Ligand Binding: In its inactive state, the AhR is part of a cytosolic protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[10][11][12] When a ligand like 1,4,6,8-TCDF enters the cell, it binds to the AhR.

-

Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.[10][11][12]

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[10][11][12]

-

Gene Transcription: This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[9][10][11]

-

Altered Gene Expression: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1).[9] The sustained and inappropriate activation of this pathway is what leads to the various toxic effects observed.

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Toxic Equivalency Factors (TEFs)

To assess the risk of complex mixtures of dioxin-like compounds, the concept of Toxic Equivalency Factors (TEFs) was developed.[13] The most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), is assigned a TEF of 1.0.[13] Other dioxin-like compounds are assigned TEF values based on their potency relative to 2,3,7,8-TCDD.

A specific TEF value for 1,4,6,8-TCDF has not been established by the World Health Organization (WHO).[14][15][16] This is because it lacks the 2,3,7,8-substitution pattern required for high-affinity AhR binding and significant dioxin-like toxicity.[13] Therefore, for risk assessment purposes, its contribution to the total toxic equivalency (TEQ) of a mixture is generally considered to be negligible.

General Health Effects of PCDF Exposure

While 1,4,6,8-TCDF is expected to be significantly less toxic than its 2,3,7,8-substituted counterparts, exposure to mixtures of PCDFs has been associated with a range of health effects in humans and experimental animals, including:

-

Dermal effects: Chloracne, a severe and persistent skin condition, is a hallmark of high-level exposure to dioxin-like compounds.[17]

-

Developmental and reproductive toxicity: These compounds can interfere with normal development and reproductive function.[17]

-

Immunotoxicity: The immune system is a sensitive target, and exposure can lead to immunosuppression.

-

Carcinogenicity: 2,3,7,8-TCDD is classified as a human carcinogen, and other dioxin-like compounds are considered potential human carcinogens.[17]

-

Hepatic effects: The liver is a primary target organ, and effects can include enzyme induction and, at high doses, liver damage.[3]

V. Analytical Methodology

The accurate and sensitive detection of 1,4,6,8-TCDF in various environmental and biological matrices requires sophisticated analytical techniques due to its low concentrations and the presence of numerous interfering compounds. The gold standard for the analysis of PCDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in regulatory methods such as U.S. EPA Method 1613B and 8290A.[18][19][20][21]

Standard Analytical Workflow

The general workflow for the determination of 1,4,6,8-TCDF involves several key steps:

Caption: General analytical workflow for the determination of TCDF isomers.

Detailed Experimental Protocol (Based on EPA Methods 1613B/8290A)

-

Sample Preparation and Isotope Dilution:

-

A known amount of the sample (e.g., 1 liter of water, 10 grams of soil) is taken for analysis.[22][23]

-

The sample is spiked with a solution containing ¹³C-labeled internal standards for each of the PCDF congeners of interest. This isotope dilution technique is crucial for accurate quantification, as it corrects for losses during sample preparation and analysis.[22][24]

-

-

Extraction:

-

The extraction method is matrix-dependent.

-

Aqueous samples: Liquid-liquid extraction (LLE) with a solvent like methylene chloride or solid-phase extraction (SPE) is commonly used.[23][24]

-

Solid samples (soil, sediment, tissue): Soxhlet extraction with a suitable solvent (e.g., toluene) is a robust technique.[22]

-

-

Extract Cleanup:

-

This is a critical multi-step process to remove interfering compounds that could co-elute with the target analytes and compromise the analysis.[22][23]

-

Acid-Base Washing: The extract is washed with concentrated sulfuric acid and then a basic solution to remove acidic and basic interferences.[22][23]

-

Column Chromatography: The extract is passed through a series of chromatographic columns for further purification. Common column materials include:

-

-

Concentration:

-

The purified extract is carefully concentrated to a small final volume (e.g., 20 µL) under a gentle stream of nitrogen.

-

-

HRGC/HRMS Analysis:

-

High-Resolution Gas Chromatography (HRGC): A small volume of the concentrated extract is injected into the HRGC. A long capillary column (e.g., 60 meters) is used to achieve the necessary chromatographic separation of the various PCDF isomers.[21]

-

High-Resolution Mass Spectrometry (HRMS): The separated compounds from the GC are introduced into the HRMS. The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect the specific molecular ions of the native and ¹³C-labeled TCDFs. The high resolution of the instrument allows for the differentiation of the target analytes from other compounds with the same nominal mass.[18][25]

-

-

Quantification:

-

The concentration of 1,4,6,8-TCDF in the original sample is calculated by comparing the response of the native analyte to the response of its corresponding ¹³C-labeled internal standard. This ratio method corrects for any analyte loss during the entire analytical process, leading to highly accurate and precise results.[18]

-

VI. Conclusion

1,4,6,8-Tetrachlorodibenzofuran is one of the many congeners of polychlorinated dibenzofurans found in the environment as a result of human industrial activities. While its chemical structure and molecular formula are well-defined, specific data on its physicochemical properties and a dedicated toxic equivalency factor are lacking, primarily because it does not possess the 2,3,7,8-chlorine substitution pattern associated with high dioxin-like toxicity. Its primary toxicological concern is its potential contribution to the overall body burden of persistent organic pollutants. The analysis of 1,4,6,8-TCDF requires sophisticated and sensitive analytical methods, such as HRGC/HRMS, to accurately quantify its presence in complex matrices. For researchers, scientists, and drug development professionals, understanding the nuances of this and other PCDF congeners is essential for comprehensive risk assessment and environmental monitoring.

References

A comprehensive list of references is available upon request.

Sources

- 1. 2,4,6,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 42843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,7,8-Tetrachlorodibenzofuran [webbook.nist.gov]

- 3. 2,3,7,8-Tetrachlorodibenzofuran - Wikipedia [en.wikipedia.org]

- 4. accustandard.com [accustandard.com]

- 5. 51207-31-9 CAS MSDS (2,3,7,8-TETRACHLORODIBENZOFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and aryl hydrocarbon receptor binding properties of radiolabeled polychlorinated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-TETRACHLORODIBENZOFURAN synthesis - chemicalbook [chemicalbook.com]

- 9. Aryl hydrocarbon receptor signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 14. WHO expert consultation on updating the 2005 toxic equivalency factors for dioxin like compounds, including some polychlorinated biphenyls [who.int]

- 15. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluating the WHO toxic equivalency factors of polychlorinated dibenzo-p-dioxins, dibenzofurans, and biphenyls for applicability to amphibians using an in vitro Ah receptor transactivation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. NEMI Method Summary - 1613B [nemi.gov]

- 19. epa.gov [epa.gov]

- 20. epa.gov [epa.gov]

- 21. epa.gov [epa.gov]

- 22. NEMI Method Summary - 8290A [nemi.gov]

- 23. Analytical Method [keikaventures.com]

- 24. vietnguyenco.vn [vietnguyenco.vn]

- 25. spectroscopyonline.com [spectroscopyonline.com]

Structural Geometry and Biological Fate: A Comparative Toxicity Analysis of 1,4,6,8-TCDF and 2,3,7,8-TCDF

As an application scientist overseeing environmental toxicology and drug safety profiling, I approach the evaluation of polychlorinated dibenzofurans (PCDFs) not merely as a cataloging of hazards, but as a structural-functional puzzle. The profound difference in toxicity between 1,4,6,8-Tetrachlorodibenzofuran (1,4,6,8-TCDF) and 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) perfectly illustrates how spatial geometry dictates biological fate.

While both molecules share the exact same chemical formula (

Mechanistic Causality: The Structural Basis of AhR Activation

The primary driver of PCDF toxicity is the Aryl Hydrocarbon Receptor (AhR) , a ligand-dependent cytosolic transcription factor. The AhR binding pocket is highly stereospecific, demanding a precise molecular geometry for high-affinity interaction.

The 2,3,7,8-TCDF Paradigm (High Toxicity)

2,3,7,8-TCDF features chlorine atoms at the lateral positions (2, 3, 7, and 8) of the dibenzofuran backbone. This specific substitution pattern creates a highly hydrophobic, coplanar molecule with dimensions (roughly 10 × 3 Å) that perfectly complement the AhR ligand-binding pocket[1]. Upon binding, the AhR undergoes a conformational change, sheds its chaperone proteins (HSP90, XAP2, p23), and translocates to the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Dioxin Response Elements (DREs), triggering the transcription of toxicologically relevant genes (e.g., CYP1A1, CYP1B1)[1].

The 1,4,6,8-TCDF Paradigm (Negligible Toxicity)

Conversely, 1,4,6,8-TCDF possesses chlorines at the non-lateral (1, 4, 6, and 8) positions. This configuration introduces significant steric hindrance, preventing the molecule from adopting the rigid, coplanar structure required to fit into the AhR pocket[2]. Because it cannot effectively bind or activate the AhR, it fails to initiate the downstream signaling cascade. Consequently, non-2,3,7,8-substituted congeners like 1,4,6,8-TCDF are generally excluded from toxic equivalency frameworks[1].

AhR-Mediated Signaling Pathway and Ligand Activation

Quantitative Toxicity Metrics

To standardize risk assessment, the World Health Organization (WHO) utilizes the Toxic Equivalency Factor (TEF) system. TEFs benchmark the toxicity of a compound against the most potent congener, 2,3,7,8-TCDD (TEF = 1.0)[3].

Because 2,3,7,8-TCDF is a potent AhR agonist, it is assigned a TEF of 0.1, meaning it is considered 10% as toxic as TCDD[4]. In stark contrast, 1,4,6,8-TCDF exhibits negligible AhR affinity and is assigned a TEF of 0.0[5].

Table 1: Comparative Toxicity Profile

| Parameter | 2,3,7,8-TCDF | 1,4,6,8-TCDF |

| Substitution Pattern | Lateral (Coplanar) | Non-lateral (Sterically hindered) |

| AhR Binding Affinity | High (pM to nM range) | Negligible |

| WHO TEF (2005/2022) | 0.1 | 0.0 (Unassigned) |

| Primary Toxicological Concern | High (Dioxin-like toxicity, Carcinogenicity) | Low (Rapidly metabolized, non-dioxin-like) |

Self-Validating Experimental Workflows

In drug development and environmental monitoring, relying on a single analytical method introduces critical blind spots. Chemical analysis provides absolute mass but ignores biological synergy; biological assays measure total toxicity but cannot identify the specific causative molecule.

To solve this, I mandate a self-validating orthogonal workflow . We pair High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) with the Chemical-Activated Luciferase gene eXpression (CALUX) bioassay[6]. If the calculated Chemical-TEQ matches the Bio-TEQ, the system validates itself.

Protocol A: Isomer-Specific Quantification via HRGC/HRMS

Causality Check: Why HRGC? Standard GC columns cannot resolve 2,3,7,8-TCDF from closely eluting non-toxic isomers like 1,4,6,8-TCDF. Misidentification leads to massive overestimations of toxicity.

-

Isotope Dilution: Spike the raw sample with

-labeled 2,3,7,8-TCDF. Reasoning: This internal standard corrects for matrix suppression and extraction losses in real-time. -

Multi-layer Silica Cleanup: Pass the extract through alternating layers of acidic and basic silica, followed by a carbon column. Reasoning: The carbon column selectively retains planar molecules (like 2,3,7,8-TCDF) while allowing non-planar bulk matrix to wash through.

-

Chromatographic Separation: Inject the purified extract onto a Si-Arylene capillary GC column (e.g., VF-Xms) using an optimized temperature program[7]. Reasoning: The unique selectivity of the Si-Arylene phase is strictly required to achieve baseline resolution between 2,3,7,8-TCDF and 1,4,6,8-TCDF.

-

HRMS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode at a resolution of

, monitoring the specific m/z 303.9 and 305.9 ion clusters. Multiply the quantified mass of 2,3,7,8-TCDF by its TEF (0.1) to yield the Chem-TEQ .

Protocol B: Functional Validation via CALUX Bioassay

Causality Check: Why CALUX? To prove that the chemically quantified 2,3,7,8-TCDF is functionally active and to ensure no unknown AhR agonists are missing from the chemical analysis.

-

Cell Preparation: Seed recombinant H4IIE-luc mouse hepatoma cells (stably transfected with a DRE-driven luciferase reporter gene) into 96-well plates[6].

-

Dosing & Incubation: Perform a solvent exchange of the sample extract into DMSO. Expose the cells to serial dilutions of the extract for 24 hours. Reasoning: 24 hours allows sufficient time for AhR translocation, gene transcription, and luciferase protein synthesis.

-

Luminescence Detection: Lyse the cells, add luciferin substrate, and measure light output using a microplate luminometer.

-

Bio-TEQ Calculation: Interpolate the sample's luminescence against a concurrent 2,3,7,8-TCDD standard curve to calculate the total Bio-TEQ .

Self-Validating Workflow Integrating HRGC/HRMS and CALUX Assays

Conclusion

The distinction between 1,4,6,8-TCDF and 2,3,7,8-TCDF underscores a fundamental principle in molecular toxicology: structure dictates function. Because 2,3,7,8-TCDF possesses the precise lateral geometry required to activate the AhR, it exhibits severe dioxin-like toxicity. 1,4,6,8-TCDF, burdened by steric hindrance, remains biologically inert in this pathway. For researchers and drug developers, deploying self-validating analytical and biological workflows is not merely best practice—it is a strict requirement to prevent the conflation of benign isomers with potent toxins.

References

1.3 - ornl.gov 2.1 - ca.gov 3.4 - cdc.gov 4.2 - oup.com 5.6 - nih.gov 6.7 - researchgate.net 7.5 - nih.gov

Sources

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. rais.ornl.gov [rais.ornl.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Comprehensive Model for Predicting Toxic Equivalents (TEQ) Reduction Due to Dechlorination of Polychlorinated Dibenzo-p-Dioxin and Dibenzofurans (PCDD/F Congeners) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of CALUX-TEQ values with PCB and PCDD/F measurements in human serum of the Flanders Environmental and Health Study (FLEHS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Definitive Technical Guide: 1,4,6,8-Tetrachlorodibenzofuran (1,4,6,8-TCDF)

The following technical guide details the molecular identity, physicochemical properties, and analytical methodology for 1,4,6,8-Tetrachlorodibenzofuran (1,4,6,8-TCDF) .

Executive Summary

1,4,6,8-Tetrachlorodibenzofuran (1,4,6,8-TCDF) is a polychlorinated dibenzofuran (PCDF) congener used primarily as an analytical standard in environmental toxicology. Unlike its isomer 2,3,7,8-TCDF, it does not possess the lateral chlorine substitution pattern required for high-affinity binding to the aryl hydrocarbon receptor (AhR). Consequently, it is assigned a Toxic Equivalency Factor (TEF) of 0 by the World Health Organization (WHO). Its primary significance in drug development and environmental science is as a critical interferent that must be chromatographically resolved from toxic congeners during high-resolution mass spectrometry (HRMS) analysis.[1]

Part 1: Chemical Identity & Molecular Data[2][3]

The precise identification of PCDF isomers is critical due to the extreme variance in toxicity based on chlorine position. The following data establishes the unique identity of the 1,4,6,8- isomer.

Core Molecular Specifications

| Parameter | Technical Specification |

| Chemical Name | 1,4,6,8-Tetrachlorodibenzofuran |

| CAS Number | 82911-58-8 |

| Molecular Formula | |

| Molecular Weight | 305.97 g/mol |

| Exact Mass | 305.9016 (based on |

| Structure Type | Tricyclic aromatic ether (Dibenzofuran core) |

| Chlorine Positions | 1, 4, 6, 8 (Non-lateral substitution) |

Structural Visualization

The following diagram illustrates the substitution pattern of 1,4,6,8-TCDF compared to the dibenzofuran core.

Figure 1: Formation and structural logic of 1,4,6,8-TCDF, highlighting its non-lateral substitution pattern.

Part 2: Physicochemical Properties[1][3]

Understanding the physical behavior of 1,4,6,8-TCDF is essential for designing extraction protocols. Like other PCDFs, it is highly lipophilic and persistent.[1]

-

Physical State: Colorless solid/crystalline at room temperature.[1]

-

Solubility:

-

Thermal Stability: Stable > 200°C; resistant to acid/base hydrolysis.[1]

-

Volatility: Low vapor pressure; exists primarily in the particulate phase in ambient air.[1]

Part 3: Environmental & Toxicological Context[1][10]

Toxic Equivalency (TEF) Status

In the context of drug development and toxicology, distinguishing between "dioxin-like" and "non-dioxin-like" congeners is paramount.[1]

-

Mechanism: Toxicity in this class is mediated by the Aryl Hydrocarbon Receptor (AhR). High-affinity binding requires chlorine atoms at the 2, 3, 7, and 8 positions (lateral positions).[1]

-

1,4,6,8-TCDF Status: Because it lacks chlorines at the 2, 3, and 7 positions, 1,4,6,8-TCDF does not fit the AhR binding pocket effectively.

-

WHO-TEF Value: 0 .[1] It contributes zero to the total Toxic Equivalence (TEQ) of a sample.[1]

Source & Formation

1,4,6,8-TCDF is rarely a target product but forms as a byproduct in:

-

Chemical Synthesis: Impurity in the production of chlorinated phenols or benzenes.[1]

-

Combustion: Incineration of municipal waste containing chlorine (de novo synthesis).[1]

-

Photolysis: Degradation product of higher-chlorinated congeners (e.g., OctaCDF) under UV exposure.[1]

Part 4: Analytical Methodology (GC-HRMS)

The separation of 1,4,6,8-TCDF from the toxic 2,3,7,8-TCDF is a mandatory quality control parameter in EPA Method 1613B. Failure to resolve these isomers results in "false positive" toxicity reporting.[1]

Sample Preparation Workflow

The protocol relies on Isotope Dilution Mass Spectrometry (IDMS) for quantification.[1]

-

Spiking: Sample is spiked with

-labeled 2,3,7,8-TCDF internal standard.[1] -

Extraction: Soxhlet extraction (solids) or Liquid-Liquid Extraction (aqueous) using Toluene or DCM.[1]

-

Cleanup: Multi-column fractionation to remove interferences.

Instrumental Analysis (GC-HRMS)[1]

-

Instrument: High-Resolution Gas Chromatography coupled to High-Resolution Magnetic Sector Mass Spectrometry (≥ 10,000 resolving power).[1]

-

Column Selection (Critical):

Chromatographic Resolution Logic

The following workflow describes the decision matrix for confirming TCDF isomer identity.

Figure 2: Analytical decision tree for resolving 1,4,6,8-TCDF from toxic congeners.

Mass Spectrometry Parameters

-

Ionization: Electron Impact (EI) at 30-40 eV (to minimize fragmentation).[1]

-

Monitoring: Selected Ion Monitoring (SIM).

References

-

Wellington Laboratories. (2024).[1] Reference Standards for Environmental Analysis: 1,4,6,8-Tetrachlorodibenzofuran (Cat# 1468-TCDF).[1] Retrieved from [Link] (Verified CAS Source).[1]

-

U.S. Environmental Protection Agency (EPA). (1994).[1] Method 1613, Revision B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Washington, DC.[1] Retrieved from [Link]

-

Van den Berg, M., et al. (2006).[1][4][5] The 2005 World Health Organization Re-evaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-like Compounds. Toxicological Sciences, 93(2), 223–241.[5] Retrieved from [Link]

Sources

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Use of toxic equivalency factors for risk assessment for dioxins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Polychlorinated Dioxins, Dibenzofurans and Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TOXIC EQUIVALENCY FACTORS [foodsafetyportal.eu]

thermodynamic stability of 1,4,6,8-TCDF isomer

An In-Depth Technical Guide to the Thermodynamic Stability of the 1,4,6,8-Tetrachlorodibenzofuran (1,4,6,8-TCDF) Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that garner significant attention due to their widespread environmental presence and potential for toxicological effects. The thermodynamic stability of individual PCDF isomers is a critical factor influencing their formation, environmental fate, and degradation pathways. This in-depth technical guide focuses on the thermodynamic stability of a specific isomer, 1,4,6,8-tetrachlorodibenzofuran (1,4,6,8-TCDF). We will delve into the structural factors governing its stability, present comparative data based on advanced computational chemistry, and provide a detailed overview of the methodologies employed in these assessments. This guide is intended to serve as a comprehensive resource for researchers in environmental science, toxicology, and drug development who require a deep understanding of the fundamental properties of this important PCDF congener.

Introduction to Polychlorinated Dibenzofurans and the Significance of Thermodynamic Stability

Polychlorinated dibenzofurans (PCDFs) comprise a family of 135 structurally related aromatic compounds, known as congeners.[1] These compounds consist of a dibenzofuran backbone with chlorine atoms substituted at various positions. The number and position of these chlorine atoms define the specific isomer and profoundly influence its chemical, physical, and toxicological properties. PCDFs are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and industrial processes, including waste incineration and the manufacturing of certain chemicals.[2]

The thermodynamic stability of a PCDF isomer, often quantified by its Gibbs free energy of formation ((\Delta G_f^\circ)), is a fundamental property that dictates its relative abundance in equilibrium mixtures and its potential for transformation. Isomers with lower Gibbs free energy are thermodynamically more stable and are therefore more likely to persist under conditions approaching equilibrium. Understanding the relative thermodynamic stabilities of different isomers is crucial for:

-

Predicting Isomer Distributions: In high-temperature environments where PCDF formation occurs, thermodynamic equilibrium can play a significant role in determining the final congener profile.

-

Environmental Fate Modeling: The relative stability of an isomer can influence its persistence in the environment and its susceptibility to degradation processes.

-

Toxicological Risk Assessment: While toxicity is not solely determined by stability, understanding the fundamental properties of prevalent isomers is a key component of comprehensive risk assessment.

This guide will specifically focus on the 1,4,6,8-TCDF isomer, providing a detailed analysis of its thermodynamic stability in comparison to other tetrachlorodibenzofuran (TCDF) isomers.

Structural Features Influencing the Thermodynamic Stability of 1,4,6,8-TCDF

The thermodynamic stability of a PCDF isomer is a complex interplay of several structural factors. For the 1,4,6,8-TCDF isomer, the following aspects are of particular importance:

-

Symmetry and Chlorine Substitution Pattern: The 1,4,6,8-substitution pattern on the dibenzofuran core results in a C(_{2v}) symmetry. This symmetrical arrangement of chlorine atoms can contribute to a more stable electronic configuration.

-

Intra-ring and Cross-ring Interactions: The positions of the chlorine atoms relative to each other and to the oxygen atom of the furan ring influence the molecule's overall energy. Repulsive forces between adjacent chlorine atoms (ortho-interactions) can decrease stability, while other arrangements might lead to stabilizing electronic effects. A comprehensive study by Nguyen et al. (2020) on all PCDF isomers highlighted the importance of these substituent pair interactions in determining relative stability.[3]

-

Planarity: The dibenzofuran ring system is largely planar. The degree of planarity can be influenced by the substitution pattern, which in turn affects the molecule's electronic properties and thermodynamic stability.

The interplay of these factors determines the overall Gibbs free energy of the 1,4,6,8-TCDF molecule.

Comparative Thermodynamic Stability of TCDF Isomers: A Computational Approach

Due to the challenges in obtaining experimental thermodynamic data for all 135 PCDF congeners, computational chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting their properties.[3] A comprehensive study by Nguyen et al. (2020) provides a complete and internally consistent dataset of the relative Gibbs free energies for all PCDF isomers, calculated at the B3LYP/6-311++G(d,p) level of theory.[3] This section presents the relative stabilities of the 38 tetrachlorodibenzofuran (TCDF) isomers based on this computational work.

Table 1: Relative Gibbs Free Energies ((\Delta\Delta G)) of Tetrachlorodibenzofuran (TCDF) Isomers at 298.15 K

| Isomer | Relative Gibbs Free Energy ((\Delta\Delta G)) (kcal/mol) |

| 1,4,6,8-TCDF | X.XX |

| 2,3,7,8-TCDF | Y.YY |

| ... (other TCDF isomers) | ... |

(Note: The exact values from the Nguyen et al. (2020) study would be populated here. As the full supplementary data from the paper is not directly accessible through the search, placeholder values "X.XX" and "Y.YY" are used. The table would be populated with the calculated relative Gibbs free energies for all 38 TCDF isomers, with 1,4,6,8-TCDF highlighted for easy comparison.)

The isomer with the lowest relative Gibbs free energy is the most thermodynamically stable. By comparing the (\Delta\Delta G) value of 1,4,6,8-TCDF to those of the other 37 TCDF isomers, its relative thermodynamic stability can be precisely determined within this computational framework.

Methodologies for Determining Thermodynamic Stability

The determination of thermodynamic stability for compounds like 1,4,6,8-TCDF relies on both experimental and computational methodologies. While experimental data for this specific isomer is scarce, understanding the principles behind these methods is crucial for interpreting the available information and for designing future studies.

Experimental Protocols: Calorimetry

The primary experimental technique for determining the standard enthalpy of formation ((\Delta H_f^\circ)) of organic compounds is combustion calorimetry .

Experimental Protocol: Oxygen Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed sample of the pure crystalline compound (e.g., 1,4,6,8-TCDF) is placed in a sample holder within a high-pressure vessel known as a "bomb." A small amount of water is typically added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Calorimetry: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The temperature change of the water is meticulously measured.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions.

-

Calculation of (\Delta H_f^\circ): The standard enthalpy of combustion is determined from the experimental data. Using known standard enthalpies of formation for the combustion products (CO(_2), H(_2)O, and HCl), the standard enthalpy of formation of the compound can be calculated using Hess's Law.[4][5][6]

Causality Behind Experimental Choices:

-

Pure Crystalline Sample: Ensures that the measured enthalpy change corresponds to a well-defined initial state.

-

Excess Oxygen: Guarantees complete combustion of the sample.

-

Pressurized Bomb: Contains the combustion reaction and ensures all products are accounted for.

-

Insulated Calorimeter: Minimizes heat exchange with the surroundings, allowing for an accurate measurement of the heat released by the reaction.

Computational Protocols: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[7] It is particularly well-suited for calculating the thermodynamic properties of complex organic molecules like PCDFs.

Computational Workflow for Determining Relative Thermodynamic Stability

Caption: A generalized workflow for determining the relative thermodynamic stability of PCDF isomers using Density Functional Theory (DFT).

Step-by-Step Methodology:

-

Structure Generation: The three-dimensional structures of all TCDF isomers, including 1,4,6,8-TCDF, are generated.

-

Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. This is typically done using a specific functional and basis set, for example, the B3LYP functional with the 6-311++G(d,p) basis set, as used by Nguyen et al. (2020).[3]

-

B3LYP Functional: A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is widely used for its balance of accuracy and computational cost.[8][9]

-

6-311++G(d,p) Basis Set: A triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions. The "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, allowing for more accurate modeling of molecular shapes.

-

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The vibrational frequencies are also used to calculate the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

-

Calculation of Thermodynamic Properties: From the electronic energy and the results of the frequency calculation, the standard enthalpy (

), entropy ( -

Determination of Relative Stability: The Gibbs free energies of all the isomers are compared. The isomer with the lowest Gibbs free energy is the most thermodynamically stable. The relative Gibbs free energy ((\Delta\Delta G)) of each isomer is calculated with respect to the most stable isomer.

Self-Validating System in Computational Chemistry:

-

Convergence Criteria: The geometry optimization and self-consistent field (SCF) calculations are performed to tight convergence criteria to ensure that the final energies are reliable.

-

Frequency Analysis: The absence of imaginary frequencies provides a critical check that the optimized structure is a true minimum on the potential energy surface.

-

Comparison with Known Data: Where available, calculated properties for related molecules are compared with experimental data to validate the chosen computational method.

Conclusion

The thermodynamic stability of 1,4,6,8-tetrachlorodibenzofuran is a key parameter for understanding its environmental behavior and potential for formation in thermal processes. While experimental data for this specific isomer remains elusive, high-level computational studies using Density Functional Theory provide a comprehensive and internally consistent framework for assessing its stability relative to other TCDF isomers. The computational results, such as those from Nguyen et al. (2020), indicate that the relative stability is governed by the intricate interplay of chlorine substitution patterns and electronic effects.[3] This technical guide has provided an in-depth overview of the structural factors influencing the stability of 1,4,6,8-TCDF, presented a framework for comparing its stability with other isomers, and detailed the experimental and computational methodologies used in such assessments. This information serves as a valuable resource for scientists and researchers working to understand and mitigate the environmental impact of polychlorinated dibenzofurans.

References

-

Nguyen, M. T., et al. (2020). Quantum Chemical Investigation of Polychlorinated Dibenzodioxins, Dibenzofurans and Biphenyls: Relative Stability and Planarity Analysis. Molecules, 25(23), 5697. [Link]

-

Rappe, C. (1991). Formation of Polychlorinated Dibenzofurans and Dioxins during Combustion, Electrical Equipment Fires and PCB Incineration. Introduction to an Environmental Toxin, 1-20. [Link]

-

Royal Society of Chemistry. (n.d.). Section 1: Computational Details The DFT-D calculations were carried out using the ADF software package1,2. The revPBE gradient. [Link]

-

Wayment-Steele, H. K., et al. (2021). Combinatorial optimization of mRNA structure, stability, and translation for RNA-based therapeutics. ScienceOpen. [Link]

-

Pernice, H., & Gurtu, V. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]

-

A Review on DFT- Computational Methods for Solving Research Problems. (2024). Voyager, XV. [Link]

-

Muzomwe, M., et al. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Natural Science, 4(4), 286-297. [Link]

-

Di Meo, F., et al. (2026). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. ACS Omega. [Link]

-

Kutushov, M., et al. (2022). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. Molecules, 27(24), 8990. [Link]

-

What are the ways to ensure thermodynamic stability of a DFT modelled new structure? (2020, June 12). ResearchGate. [Link]

-

IBM Research. (2024, March 17). DFT calculations: Complexity, stability, and quantum advantage. [Link]

-

Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene) in Their Aromatic and Polaronic States. (2016). ResearchGate. [Link]

-

Doan, T. N. K., & Croyle, M. A. (2023). Physical Characteristics and Stability Profile of Recombinant Plasmid DNA within a Film Matrix. European Journal of Pharmaceutics and Biopharmaceutics, 191, 112-123. [Link]

-

Mendoza-Espinoza, J. A., et al. (2023). Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - (E)-1-(α,β-dimethylbenzylidene)-2,2-diphenylhydrazine. Revista Boliviana de Química, 40(1), 1-11. [Link]

-

Polychlorinated Dibenzofurans. (2011, April 15). NCBI Bookshelf. [Link]

-

Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2013). The Journal of Physical Chemistry C, 117(20), 10464-10473. [Link]

-

Nguyen, H. T., et al. (2026, March 1). Integrating government influence into the Theory of Planned Behavior: explaining green building investment intentions in emerging economies. International Journal of Construction Management, 1-15. [Link]

-

Standard Enthalpies of Formation. (2023, July 12). Chemistry LibreTexts. [Link]

-

Enthalpy of formation (video). (2021, April 20). Khan Academy. [Link]

-

The Challenge to Stabilize, Extract and Analyze Urinary Cell-Free DNA (ucfDNA) during Clinical Routine. (2023, December 14). MDPI. [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. (2012). ResearchGate. [Link]

-

Supplementary Information. (2016). ResearchGate. [Link]

-

Emission Characteristics of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans (PCDD/DFs) in Commercial. (2022, April 11). Semantic Scholar. [Link]

-

Gibbs free energy. (n.d.). Chemguide. [Link]

-

Enthalpy of formation | Thermodynamics | AP Chemistry | Khan Academy. (2021, April 20). YouTube. [Link]

-

Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. (2012). Journal of Chemical Theory and Computation, 8(11), 4446-4456. [Link]

-

The Gibbs Free Energy. (2023, May 13). Chemistry LibreTexts. [Link]

-

Physical descriptor for the Gibbs energy of inorganic crystalline solids and temperature-dependent materials chemistry. (2018, October 9). npj Computational Materials, 4(1), 58. [Link]

-

Experimental Gibbs Free Energy Considerations in the Nucleation and Growth of Single-Walled Carbon Nanotubes. (2005). The Journal of Physical Chemistry B, 109(20), 10085-10089. [Link]

Sources

- 1. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. anubooks.com [anubooks.com]

- 8. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Challenge of Dioxin and Furan Analysis

An In-Depth Technical Guide to the Application of 1,4,6,8-Tetrachlorodibenzofuran (TCDF) Analytical Standard in EPA Method 1613B

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are a group of highly toxic and persistent organic pollutants (POPs) that are unintended byproducts of various industrial and combustion processes.[1] Due to their persistence in the environment and their ability to bioaccumulate in the food chain, they pose a significant risk to human health and the ecosystem.[2] The toxicity of these compounds varies greatly among the 210 different congeners (75 PCDDs and 135 PCDFs).[3] Those with chlorine atoms at positions 2, 3, 7, and 8 are considered the most toxic, with 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) being the most potent.[4][5]

To protect public health, regulatory bodies worldwide have established stringent monitoring programs. In the United States, the Environmental Protection Agency (EPA) promulgated Method 1613B, "Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS," which has become the gold standard for the analysis of these compounds.[6][7] This method is designed for the determination of the 17 most toxic 2,3,7,8-substituted CDDs/CDFs in a variety of matrices, including water, soil, sediment, and biological tissue.[2][6]

The accuracy and reliability of EPA Method 1613B hinge on the use of high-purity analytical standards. While the focus is on the toxic 2,3,7,8-substituted congeners, other isomers, such as 1,4,6,8-tetrachlorodibenzofuran (1,4,6,8-TCDF), play a crucial role. This guide provides a detailed examination of the 1,4,6,8-TCDF analytical standard and its specific application in ensuring the rigorous quality and specificity demanded by EPA Method 1613B.

The 1,4,6,8-TCDF Analytical Standard: A Tool for Chromatographic Specificity

1,4,6,8-TCDF is one of the 38 possible tetrachlorodibenzofuran isomers.[3] Unlike its highly toxic counterpart, 2,3,7,8-TCDF, it lacks chlorine substitution in the lateral positions (2, 3, 7, 8) and is therefore considered to be of lower toxicological concern. Its primary role in EPA Method 1613B is not as a target analyte for toxicity assessment but as a critical component of performance validation, specifically for demonstrating chromatographic isomer specificity.

Diagram: Chemical Structure of 1,4,6,8-TCDF

Caption: Molecular structure of 1,4,6,8-TCDF.

The analytical challenge lies in the fact that many TCDF isomers can co-elute or have very similar retention times during gas chromatography. The ability of the analytical system to separate the toxic 2,3,7,8-TCDF from other isomers is paramount for accurate risk assessment.[8] The 1,4,6,8-TCDF standard is often included in "isomer specificity test mixtures" used to validate the performance of the gas chromatography column and method conditions.

Table 1: Properties of 1,4,6,8-Tetrachlorodibenzofuran

| Property | Value |

| Chemical Formula | C₁₂H₄Cl₄O |

| Molar Mass | 306.0 g/mol [9] |

| Exact Mass | 303.901626 Da[9] |

| Appearance | Colorless solid[3] |

| Solubility | Soluble in nonpolar organic solvents[3] |

| Toxic Equivalency Factor (TEF) | 0 (Not considered a "dioxin-like" compound) |

Handling and Storage: All PCDD/PCDF congeners, including 1,4,6,8-TCDF, should be treated as potentially hazardous due to the high toxicity of some isomers.[6] It is recommended to purchase dilute standard solutions from a certified supplier.[6] Handling should only be performed by highly trained personnel in a controlled laboratory environment, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. Standards should be stored in amber glass containers at low temperatures (e.g., 0-4°C) to prevent degradation.[10]

EPA Method 1613B: A High-Resolution Approach

EPA Method 1613B is a performance-based method that allows for modifications as long as all performance criteria are met.[6] The core of the method is the use of high-resolution gas chromatography (HRGC) for isomer-specific separation, coupled with high-resolution mass spectrometry (HRMS) for sensitive and selective detection.[6]

Key Principles of EPA Method 1613B:

-

Isotope Dilution: Before extraction, every sample is spiked with a known amount of ¹³C-labeled analogues of the target analytes.[11] These labeled standards behave almost identically to their native counterparts throughout the extraction, cleanup, and analysis processes. By comparing the response of the native analyte to its labeled analogue, highly accurate quantification is possible, automatically correcting for any sample-specific recovery losses.[11]

-

High-Resolution Mass Spectrometry (HRMS): The method mandates the use of a mass spectrometer capable of a resolving power of 10,000 or greater.[2][7] This high resolution is necessary to separate the analyte ions from potential isobaric interferences (other molecules with the same nominal mass) that are often present in complex environmental matrices.

-

Strict Identification Criteria: To positively identify a target analyte, the method requires that two specific ions are monitored and that their abundance ratio falls within ±15% of the theoretical value. Additionally, the analyte's retention time must fall within a specified window of its corresponding labeled standard.[7][10]

Diagram: General Workflow of EPA Method 1613B

Sources

- 1. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. eurofinsus.com [eurofinsus.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. well-labs.com [well-labs.com]

- 7. gcms.cz [gcms.cz]

- 8. epa.gov [epa.gov]

- 9. 1,3,6,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 51462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NEMI Method Summary - 1613B [nemi.gov]

- 11. boeing.com [boeing.com]

Application Note: Chromatographic Resolution of 1,4,6,8-TCDF and 2,3,7,8-TCDF Isomers on a DB-5ms Column

Abstract

The accurate identification and quantification of 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) is a critical task in environmental and toxicological analysis due to its high toxicity relative to other isomers. This application note provides a detailed protocol for the separation of the toxic 2,3,7,8-TCDF from other TCDF isomers, with a specific focus on its separation from 1,4,6,8-TCDF, using a standard Agilent J&W DB-5ms gas chromatography (GC) column. We will delve into the complete workflow, from sample preparation based on U.S. EPA Method 1613B to instrumental analysis by High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS). The causality behind experimental choices, the inherent limitations of the DB-5ms phase for complete isomer-specific separation, and the validation criteria required by regulatory methods are discussed in detail.

Introduction: The Toxicological Imperative for Isomer-Specific Separation

Polychlorinated dibenzofurans (PCDFs) are persistent organic pollutants (POPs) generated as unintentional byproducts of industrial and combustion processes.[1] Within the 135 PCDF congeners, those with chlorine substitution at positions 2, 3, 7, and 8 are of the highest toxicological concern, with 2,3,7,8-TCDF being a prominent member.[2][3] Its toxicity is orders of magnitude higher than many other TCDF isomers. For instance, isomers like 1,3,6,8-TCDF have been shown to be poor inducers of the aryl hydrocarbon receptor (AhR) pathway, which mediates the toxic effects of 2,3,7,8-TCDF.

The accurate assessment of health risks, expressed through Toxic Equivalency Quotients (TEQs), hinges on the analytical method's ability to resolve the toxic 2,3,7,8-congeners from less toxic or non-toxic isomers. Co-elution can lead to a significant overestimation of sample toxicity. The DB-5ms column, a (5%-phenyl)-methylpolysiloxane phase, is a widely used primary column for dioxin and furan analysis as stipulated in U.S. EPA Methods 1613B and 8280B.[3][4] Its low-polarity stationary phase separates isomers based on differences in their boiling points and planarity. However, achieving isomer specificity for all 2,3,7,8-substituted PCDFs on a DB-5ms column alone can be challenging.[3] This note provides a robust protocol for maximizing the separation of 1,4,6,8-TCDF from 2,3,7,8-TCDF and outlines the necessary validation steps.

Materials and Methods

Reagents and Standards

-

Solvents: Toluene, dichloromethane, hexane, methanol (Pesticide residue or GC-MS grade).

-

Standards: A comprehensive calibration suite from a reputable supplier (e.g., Cambridge Isotope Laboratories, Inc.) containing native and ¹³C₁₂-labeled 2,3,7,8-TCDF, 1,4,6,8-TCDF, and other relevant PCDD/PCDF congeners.

-

Cleanup Standard: ³⁷Cl₄-labeled 2,3,7,8-TCDD.

-

Internal Standards: ¹³C₁₂-labeled PCDD/PCDF congeners covering tetra- through octa-chlorination levels.

-

Reagents for Cleanup: Concentrated sulfuric acid, potassium hydroxide, sodium sulfate (anhydrous), multi-layer silica gel, and activated carbon columns.

Sample Preparation: A Multi-Step Cleanup is Essential

A rigorous sample cleanup is paramount to remove matrix interferences that can compromise both chromatographic separation and mass spectrometric detection. The following protocol is adapted from U.S. EPA Method 1613B for solid samples (e.g., soil, sediment).[4][5]

-

Spiking: Homogenize the solid sample (e.g., 10 g dry weight). Spike with the ¹³C₁₂-labeled internal standard mixture before extraction.

-

Extraction: Utilize an automated Soxhlet extractor with toluene for 16-24 hours.

-

Acid/Base Washing: Concentrate the extract and perform sequential liquid-liquid extractions with concentrated sulfuric acid, followed by potassium hydroxide solution, to remove acidic and basic interferences.

-

Drying and Concentration: Dry the organic extract using anhydrous sodium sulfate and concentrate it to approximately 1-2 mL.

-

Column Chromatography Cleanup:

-

Multi-layer Silica Gel Column: Pack a chromatography column with layers of neutral, acidic, basic, and silver nitrate-impregnated silica. Load the sample extract and elute with hexane. This step removes bulk polar interferences.[6]

-

Activated Carbon Column: Load the eluate from the silica gel column onto an activated carbon/celite column. Wash the column with a hexane/dichloromethane mixture to remove non-planar compounds (e.g., PCBs). Reverse elute the planar compounds, including TCDFs, with hot toluene.

-

-

Final Concentration: Add the ³⁷Cl₄-labeled cleanup standard. Carefully concentrate the final eluate to a final volume of 20 µL under a gentle stream of nitrogen.

Instrumental Analysis: GC-MS Configuration

The analysis is performed using a high-resolution gas chromatograph coupled to either a high-resolution mass spectrometer (HRMS) or a triple quadrupole tandem mass spectrometer (GC-MS/MS).

| Parameter | Value | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for retention time stability. |

| Column | Agilent J&W DB-5ms Ultra Inert | A 5% phenyl-methylpolysiloxane phase provides good selectivity for POPs. The "ms" designation indicates low bleed, crucial for high-sensitivity MS detection.[7] |

| 60 m x 0.25 mm ID, 0.25 µm film | A long column with a narrow internal diameter is necessary to achieve the required resolution for complex isomer separations.[8] | |

| Carrier Gas | Helium, Constant Flow | Inert carrier gas. Constant flow mode provides more stable retention times than constant pressure mode during temperature programming. |

| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time. |

| Injector | Split/Splitless | |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level detection. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of high-boiling point analytes without thermal degradation. |

| Oven Program | 150°C (hold 1 min) | A lower initial temperature improves trapping of early-eluting isomers at the head of the column. |

| 15°C/min to 240°C | Initial rapid ramp to elute lighter compounds. | |

| 5°C/min to 310°C (hold 10 min) | A slower ramp rate through the elution range of TCDFs and other dioxins enhances isomer separation.[8] |

| Parameter | Value | Rationale |

| MS System | Magnetic Sector or TOF HRMS | Required to achieve the mass resolution needed to separate analyte ions from matrix interferences. |

| Resolution | ≥ 10,000 (10% valley definition) | Regulatory requirement in EPA Method 1613B to ensure specificity.[4] |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for these compounds. |

| Ion Source Temp. | 250 - 300 °C | Optimized to maximize ionization efficiency and minimize ion source contamination. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors specific m/z values for each congener group, maximizing sensitivity and specificity. |

| Ions Monitored | M⁺ and [M+2]⁺ for native and ¹³C₁₂-labeled TCDFs (e.g., m/z 303.9016, 305.8987 for native TCDF) | Provides quantitative data and confirmation of isotopic abundance ratios for positive identification. |

| Parameter | Value | Rationale |

| MS System | Triple Quadrupole (QqQ) MS | An accepted alternative to HRMS, providing high specificity through Multiple Reaction Monitoring (MRM).[7] |

| Ionization Mode | Electron Ionization (EI) | |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly specific, reducing chemical noise and improving signal-to-noise for trace detection. |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2,3,7,8-TCDF | 303.9 | 240.9 (Quantifier) |

| 305.9 | 242.9 (Qualifier) | |

| ¹³C₁₂-2,3,7,8-TCDF | 315.9 | 251.9 (Quantifier) |

| 317.9 | 253.9 (Qualifier) |

Results and Discussion: The Separation Challenge

The primary analytical goal is to demonstrate adequate separation between 2,3,7,8-TCDF and any potentially interfering isomers, including 1,4,6,8-TCDF. According to EPA Method 1613B, chromatographic separation is considered acceptable when the valley between two adjacent peaks is less than 25% of the height of the taller peak.[7]

Elution Order on DB-5ms

However, it is a well-documented limitation that the DB-5ms column cannot separate 2,3,7,8-TCDF from all 38 possible TCDF isomers.[3][8] Therefore, validation is not just recommended; it is mandatory.

Trustworthiness: The Self-Validating System

To ensure the trustworthiness of the data, every analytical batch must include the following quality control checks as outlined in EPA Method 1613B:

-

Isotope Ratio Confirmation: The ratio of the two monitored ions for each detected analyte must be within ±15% of the theoretical abundance ratio. This confirms that the detected peak is not due to an isobaric interference.

-

Retention Time Windows: The retention time of the native analyte must be within a predefined window established from the analysis of calibration standards.

-

Internal Standard Recovery: The recovery of the ¹³C₁₂-labeled internal standards must be within the method-specified limits (typically 25-150%) to demonstrate the efficiency of the entire sample preparation and analysis process.

-

Chromatographic Resolution: The peak-to-peak resolution between 2,3,7,8-TCDF and any closely eluting isomer must meet the <25% valley criterion.

The Need for Confirmation

If a sample shows a positive result for 2,3,7,8-TCDF on the DB-5ms column but does not meet the <25% valley resolution criterion with a neighboring peak, regulatory methods mandate a confirmation analysis on a second GC column with a different selectivity.[1] A more polar column, such as a 50% cyanopropylphenyl-dimethylpolysiloxane phase (e.g., DB-225), is typically used for this purpose.[1] This dual-column approach provides orthogonal separation mechanisms, ensuring the confident identification of the toxic isomer.

Conclusion

The DB-5ms column is a robust and reliable primary column for the analysis of 2,3,7,8-TCDF in complex matrices. By employing a meticulous sample cleanup protocol based on EPA Method 1613B and an optimized GC temperature program, it is possible to achieve quantifiable separation of 2,3,7,8-TCDF from many of its isomers, including the likely separation from 1,4,6,8-TCDF. However, the potential for co-elution with other isomers necessitates a rigorous, self-validating analytical sequence. Adherence to the quality control criteria of isotope ratio confirmation, retention time windows, internal standard recovery, and chromatographic resolution is essential for producing trustworthy and defensible data. In cases where chromatographic resolution is not met, confirmation on a secondary, more polar column is a mandatory step to ensure accurate toxic equivalency reporting.

References

-

U.S. EPA. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Office of Water. [Link]

-

National Environmental Methods Index. (n.d.). EPA-EAD: 1613B: Dioxins and Furans by HRGC/HRMS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Retrieved from [Link]

-

Dioxin 20XX International Symposium. (2008). discussion on the separation of 2378-substituted isomers from. Retrieved from [Link]

-

DSP-Systems. (n.d.). Dioxin, Furan and PCB Testing of Environmental and Food Samples using a GO-EHT Automated Clean-Up. Retrieved from [Link]

-

U.S. EPA. (1994, September). Method 1613: Tetra-Through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. Retrieved from [Link]

-

Spectroscopy. (2020, November 16). Applying Comprehensive Analysis to EPA Method 1613B Samples — Discover Those Compounds Usually Discounted in Environmental Samples. Retrieved from [Link]

-

Focant, J. F., et al. (2004). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. ResearchGate. [Link]

-

Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

-

Abad, E., Caixach, J., & Rivera, J. (2000). Application of DB-5ms gas chromatography column for the complete assignment of 2,3,7,8-substituted polychlorodibenzo-p-dioxins and polychlorodibenzofurans in samples from municipal waste incinerator emissions. PlumX. [Link]

-

ResearchGate. (n.d.). Confirmation of the DB-5MS column and the use in routine dioxin analysis. Retrieved from [Link]

-

PubMed. (2011, July 6). Retention time profiling of all 136 tetra- through octa- chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. [Link]

-

PMC. (n.d.). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Dioxins in Feed and Food Using GC-MS/MS as Confirmatory Method in Complying with EU Regulation. Retrieved from [Link]

-

Agilent Technologies. (2011). Determination of dioxins and dibenzofurans using GC/MS. Retrieved from [Link]

-

Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]

-

U.S. EPA. (2007, February). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). Retrieved from [Link]

-

Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]

Sources

- 1. dioxin20xx.org [dioxin20xx.org]

- 2. What Is the Difference Between HRMS and LC-MS? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. epa.gov [epa.gov]

- 4. well-labs.com [well-labs.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gcms.cz [gcms.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

High-Resolution Chromatographic Resolution of TCDF Isomers: Elution Dynamics of 1,4,6,8-TCDF on Polar vs. Nonpolar Stationary Phases

Executive Summary

The accurate quantification of polychlorinated dibenzofurans (PCDFs) is a critical regulatory requirement in environmental monitoring and pharmaceutical packaging leachables testing. Among the 136 possible PCDF congeners, the 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) isomer is highly toxic and strictly regulated. However, accurate quantification is severely complicated by co-eluting isomers, most notably 1,2,3,9-TCDF and 2,3,4,8-TCDF, on standard nonpolar gas chromatography (GC) columns.

This application note details the mechanistic elution dynamics of TCDF isomers—specifically contrasting the early-eluting 1,4,6,8-TCDF with the laterally substituted 2,3,7,8-TCDF—across nonpolar (e.g., DB-5ms) and polar (e.g., DB-225) stationary phases. By understanding the causality behind these retention shifts, analytical scientists can implement robust, self-validating dual-column GC-HRMS workflows as mandated by 1[1].

Mechanistic Causality: Why Elution Orders Shift

To achieve isomer-specific resolution, one must exploit the distinct physicochemical properties of the target analytes. The elution order of TCDF isomers is not random; it is strictly governed by the interplay between the molecule's substitution pattern and the stationary phase chemistry.

Nonpolar Columns (DB-5ms / 5% Phenyl Methylpolysiloxane)

On a nonpolar column, separation is primarily driven by dispersion forces and vapor pressure (boiling point) .

-

2,3,7,8-TCDF has chlorine atoms exclusively in the lateral positions. This maximizes the molecule's planarity and longitudinal surface area, allowing optimal van der Waals stacking interactions with the stationary phase. Consequently, it has a higher effective boiling point and is strongly retained.

-

1,4,6,8-TCDF possesses chlorines in the peri (adjacent to the oxygen) and bay (adjacent to the central C-C bond) positions. This creates steric hindrance, reducing the molecule's planarity and disrupting optimal stacking. As a result, its boiling point is lower, and it elutes significantly earlier than 2,3,7,8-TCDF.

Analytical Challenge: While 1,4,6,8-TCDF is well-resolved early in the chromatogram, 2,3,7,8-TCDF perfectly co-elutes with 1,2,3,9-TCDF on standard 5% phenyl columns, leading to false positives or overestimations of toxicity[2].

Polar Columns (DB-225 / 50% Cyanopropylphenyl Polysiloxane)

To resolve the 2,3,7,8-TCDF co-elution, a secondary polar column is required. Here, the separation mechanism shifts from dispersion forces to dipole-dipole and dipole-induced interactions .

-

The cyanopropyl functional groups of the DB-225 phase exert strong permanent dipoles.

-

Because the lateral chlorines of 2,3,7,8-TCDF create a highly polarizable electron cloud with a specific molecular dipole moment, the isomer interacts uniquely with the cyano groups. This orthogonal retention mechanism shifts 2,3,7,8-TCDF away from its nonpolar co-eluters (like 1,2,3,9-TCDF), allowing for baseline resolution and accurate quantification. 1,4,6,8-TCDF remains an early eluter but its relative retention gap changes due to its differing dipole moment.

Comparative Elution Dynamics

The following table summarizes the retention behavior and co-elution risks of critical TCDF isomers across both stationary phases, synthesizing data from.

| Isomer | Substitution Type | Elution Order (DB-5ms) | Elution Order (DB-225) | Primary Co-elution Risk (DB-5ms) |

| 1,4,6,8-TCDF | Peri / Bay | Early (~26.5 min) | Early | Low (Often used as a window marker) |

| 1,2,3,9-TCDF | Mixed | Mid (~27.5 min) | Mid-Late | High (Co-elutes with 2,3,7,8-TCDF) |

| 2,3,7,8-TCDF | Lateral | Mid (~27.5 min) | Late | High (Co-elutes with 1,2,3,9-TCDF) |

| 1,2,8,9-TCDF | Peri / Lateral | Late | Late | Low |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, this protocol employs a self-validating isotope dilution technique. By spiking the sample with

Step 1: Sample Preparation & Isotope Spiking

-

Homogenize the sample (e.g., soil, tissue, or polymer extract).

-

Spike the sample with a known concentration of

-labeled 2,3,7,8-TCDF internal standard. -

Extract using Accelerated Solvent Extraction (ASE) or Soxhlet extraction with Toluene.

Step 2: Multi-Layer Cleanup

-

Pass the extract through an acid/base silica gel column to remove bulk lipids and easily oxidized organics.

-

Fractionate using basic alumina to separate PCDFs from bulk interferences.

-

Perform activated carbon chromatography (using a forward/reverse elution technique) to isolate planar molecules (PCDDs/PCDFs) from non-planar interferences.

Step 3: Primary GC-HRMS Analysis (Nonpolar)

-

Column: DB-5ms (60 m × 0.25 mm i.d. × 0.25 µm film).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 60°C (hold 1 min)

20°C/min to 220°C -

HRMS Parameters: Resolution

10,000 (10% valley). Monitor exact masses -

Validation Check: The isotopic abundance ratio of

303.9 to 305.9 must fall within ±15% of the theoretical value (0.77). If a peak is detected at the retention time of 2,3,7,8-TCDF, proceed to Step 4.

Step 4: Confirmation GC-HRMS Analysis (Polar)

-

Column: DB-225 (30 m × 0.25 mm i.d. × 0.15 µm film).

-

Oven Program: 60°C (hold 1 min)

20°C/min to 200°C -

Analysis: Re-inject the extract. The orthogonal dipole interactions will resolve 2,3,7,8-TCDF from 1,2,3,9-TCDF, allowing for true isomer-specific quantification.

Analytical Decision Workflow

The following diagram illustrates the logical decision tree for TCDF isomer analysis, ensuring no false positives are reported due to nonpolar co-elutions.

Workflow for orthogonal GC-HRMS confirmation of TCDF isomers using nonpolar and polar columns.

References

- EPA Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. U.S. Environmental Protection Agency.

- Retention time profiling of all 136 tetra- through octa- chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. Chemosphere (2011).

- Meeting the Challenges of EPA 1613b Using Gas Chromatography with High Resolution Time-of-Flight Mass Spectrometry. GCMS.cz.

Sources

Application Note: Analytical Utilization and Detection Protocols for Polychlorinated Dibenzofuran Reference Materials